molecular formula C8H14O2 B14613642 4-Cyclopropyl-4-methoxybutan-2-one CAS No. 59939-10-5

4-Cyclopropyl-4-methoxybutan-2-one

Cat. No.: B14613642
CAS No.: 59939-10-5
M. Wt: 142.20 g/mol
InChI Key: KGVRLYSFBSDXFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-4-methoxybutan-2-one is an organic compound with the molecular formula C8H14O2 It is characterized by a cyclopropyl group attached to a methoxybutanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-4-methoxybutan-2-one can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with sodium methoxide in methanol, followed by the addition of butanone under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Post-reaction, the product is purified using techniques like distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-4-methoxybutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halides or amines.

Scientific Research Applications

4-Cyclopropyl-4-methoxybutan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-4-methoxybutan-2-one involves its interaction with specific molecular targets. The cyclopropyl group imparts strain to the molecule, making it more reactive in certain chemical environments. This reactivity allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes.

Comparison with Similar Compounds

    4-Methoxybutan-2-one: Lacks the cyclopropyl group, making it less reactive.

    Cyclopropylmethyl ketone: Similar structure but without the methoxy group.

    Methoxyacetone: Similar functional groups but different carbon skeleton.

Uniqueness: 4-Cyclopropyl-4-methoxybutan-2-one is unique due to the presence of both the cyclopropyl and methoxy groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

59939-10-5

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

4-cyclopropyl-4-methoxybutan-2-one

InChI

InChI=1S/C8H14O2/c1-6(9)5-8(10-2)7-3-4-7/h7-8H,3-5H2,1-2H3

InChI Key

KGVRLYSFBSDXFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1CC1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.